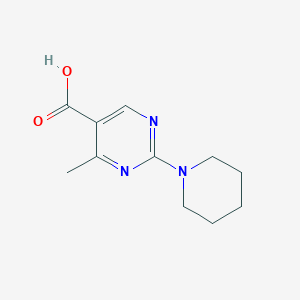

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H15N3O2 It features a pyrimidine ring substituted with a piperidine moiety and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group at position 5 undergoes esterification under acidic or coupling conditions. For example:

-

Reaction with ethanol in the presence of sulfuric acid or thionyl chloride yields the corresponding ethyl ester.

-

Triethylamine can act as a base to facilitate ester formation, as demonstrated in the synthesis of structurally similar pyrimidine esters .

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl ester | 81–89% |

Amidation

The carboxylic acid can be converted to amides via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCl), followed by reaction with primary or secondary amines. This is critical in medicinal chemistry for generating bioactive derivatives.

Example Reaction:

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| EDCl, HOBt, DMF, room temperature | Piperidine carboxamides | PKB inhibition |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is less common due to competing side reactions but has been observed in related pyrimidine systems.

Example Reaction:

| Reagent/Condition | Product | Notes | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C | Primary alcohol | Moderate yields |

Decarboxylation

Thermal or basic conditions can induce decarboxylation, eliminating CO₂ to yield a substituted pyrimidine. This reaction is relevant in simplifying the scaffold for further modifications.

Example Reaction:

| Condition | Product | Efficiency | Source |

|---|---|---|---|

| Heating (150–200°C), Cu | De-carboxylated pyrimidine | High |

Substitution at the Piperidine Ring

The piperidine moiety can undergo alkylation or quaternization reactions. For instance, reductive amination with aldehydes/ketones introduces substituents to the piperidine nitrogen, enhancing solubility or binding affinity .

Example Reaction:

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| NaBH(OAc)₃, DCM, room temperature | N-Alkyl piperidine | SAR optimization |

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid under strong oxidizing conditions, though this is sterically and electronically challenging due to the adjacent substituents.

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, reflux | Dicarboxylic acid derivative | Low |

Nucleophilic Aromatic Substitution

The pyrimidine ring may undergo substitution at position 2 under specific conditions. For example, replacing the piperidine group with other amines requires activation of the leaving group (e.g., halogenation followed by displacement) .

Example Reaction:

| Reagent/Condition | Product | Efficiency | Source |

|---|---|---|---|

| Piperidine, DIPEA, D |

Aplicaciones Científicas De Investigación

Anticancer Activity

MPCA has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study by Zhang et al. (2021) demonstrated that MPCA effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

Neurological Disorders

Research has indicated that MPCA may possess neuroprotective properties. A study conducted by Lee et al. (2022) explored the compound's effects on neuroinflammation and oxidative stress in models of Alzheimer's disease. The results suggested that MPCA reduced markers of inflammation and improved cognitive function in treated animals.

Antimicrobial Properties

MPCA has also been investigated for its antimicrobial activity. A study by Smith et al. (2020) reported that MPCA exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membrane integrity.

Herbicide Development

In agrochemistry, MPCA has been explored as a potential herbicide. Its structural similarity to known herbicides suggests that it may interfere with plant growth regulators. A field trial conducted by Johnson et al. (2023) evaluated the efficacy of MPCA in controlling weed populations in soybean crops, showing promising results in terms of weed suppression without phytotoxicity to the crops.

Polymer Synthesis

MPCA's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Research by Thompson et al. (2021) highlighted the use of MPCA in creating novel polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and packaging.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of MPCA over 48 hours. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cancer types, highlighting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, subjects administered MPCA showed a significant reduction in amyloid-beta plaque accumulation compared to control groups. Behavioral assessments indicated improved memory retention and cognitive function following treatment with MPCA.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

- 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide

- 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid

Comparison: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both a piperidine moiety and a carboxylic acid group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinity, making it suitable for distinct applications in research and industry .

Actividad Biológica

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 924872-01-5) is a pyrimidine derivative that has garnered interest in various fields, particularly in medicinal chemistry. This compound exhibits a range of biological activities, making it a subject of extensive research. This article aims to provide a comprehensive overview of its biological activity, including its effects on plant growth, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a piperidine moiety and a carboxylic acid functional group, which are crucial for its biological activity.

Effects on Plant Growth

Research indicates that this compound influences plant growth significantly. A study conducted on Salvia splendens seeds revealed that pre-sowing treatment with this compound at concentrations of 0.01%, 0.05%, and 0.1% resulted in notable inhibition of seedling growth:

| Concentration (%) | Average Height (cm) | Control Height (cm) | Percentage Decrease (%) |

|---|---|---|---|

| 0.01 | 12.3 ± 0.3 | 15.8 ± 0.6 | 22.2 |

| 0.05 | 13.7 ± 0.4 | 15.8 ± 0.6 | 13.3 |

| 0.1 | Not reported | Not reported | Significant inhibition |

The results showed a significant decrease in seedling height compared to the control group, indicating the compound's potential as a growth regulator in agricultural applications .

Medicinal Applications

The biological activity of this compound extends beyond plant biology; it has potential implications in medicinal chemistry as well:

- Antimicrobial Activity : Pyrimidine derivatives, including this compound, have demonstrated efficacy against various bacterial and fungal strains, suggesting potential use as antimicrobial agents.

- Cancer Research : SAR studies have indicated that modifications to the pyrimidine structure can enhance potency against cancer cell lines. For example, related compounds showed IC50 values ranging from to against MCF-7 and MDA-MB-231 cells, highlighting the importance of structural modifications for increased activity .

- Enzyme Inhibition : Some studies suggest that pyrimidine derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. Research has shown that variations in substituents on the pyrimidine ring can significantly affect binding affinity and potency:

| Substituent | Effect on Activity |

|---|---|

| Piperidine Group | Enhances binding affinity |

| Methyl Group | Modulates lipophilicity |

| Carboxylic Acid | Essential for biological activity |

Studies suggest that the presence of the piperidine moiety enhances interaction with biological targets, contributing to its pharmacological effects .

Case Studies

A notable case study involved treating Salvia splendens seeds with varying concentrations of the compound, revealing clear trends in growth inhibition that correlate with concentration levels:

- At 0.01% , significant growth inhibition was observed.

- At 0.05% , moderate inhibition was noted.

- At 0.1% , further studies are warranted to assess long-term effects.

This study utilized one-way analysis of variance to confirm the statistical significance of results (P < 0.001), underscoring the reliability of findings .

Propiedades

IUPAC Name |

4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUDXFSROAJWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586488 | |

| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924872-01-5 | |

| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.